molecular formula C9H17NO5 B575669 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid CAS No. 172299-81-9

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

Cat. No.: B575669
CAS No.: 172299-81-9
M. Wt: 219.237
InChI Key: UIRKPSPBQPPPFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves the protection of amino acids. One common method is the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the tert-butoxycarbonyl (Boc) protected amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment can facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is unique due to its methoxy group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial.

Properties

IUPAC Name

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRKPSPBQPPPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703866
Record name N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172299-81-9
Record name N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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